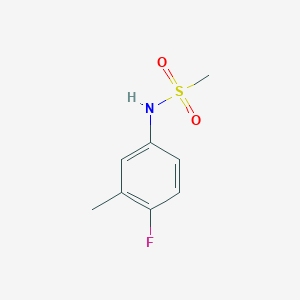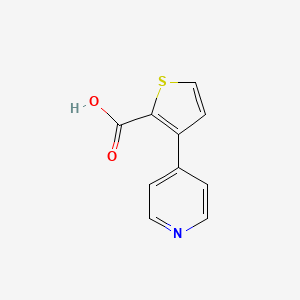
3-(Pyridin-4-yl)thiophene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pyridin-4-yl)thiophene-2-carboxylic acid is an organic compound that features a thiophene ring substituted with a pyridine ring at the 4-position and a carboxylic acid group at the 2-position. This compound is of interest due to its unique structural properties, which combine the characteristics of both thiophene and pyridine rings, making it a valuable molecule in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-yl)thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halide. In this case, the reaction between 4-bromopyridine and 2-thiopheneboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(Pyridin-4-yl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyridine derivatives.
科学研究应用
3-(Pyridin-4-yl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-(Pyridin-4-yl)thiophene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
相似化合物的比较
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the pyridine ring, making it less versatile in terms of chemical reactivity and biological activity.
Pyridine-4-carboxylic acid:
Thieno[3,2-d]pyrimidine: Contains a fused ring system, offering different chemical and biological properties.
Uniqueness
3-(Pyridin-4-yl)thiophene-2-carboxylic acid is unique due to its combination of a thiophene ring and a pyridine ring, which imparts distinct electronic and steric properties. This dual functionality enhances its utility in various applications, from drug development to materials science.
属性
CAS 编号 |
1214380-77-4 |
|---|---|
分子式 |
C10H7NO2S |
分子量 |
205.23 g/mol |
IUPAC 名称 |
3-pyridin-4-ylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)9-8(3-6-14-9)7-1-4-11-5-2-7/h1-6H,(H,12,13) |
InChI 键 |
CBQALOAGLQIMIX-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C2=C(SC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Amino-9-(trifluoromethyl)bicyclo[3.3.1]nonan-9-ol](/img/structure/B13196744.png)
methanol](/img/structure/B13196745.png)

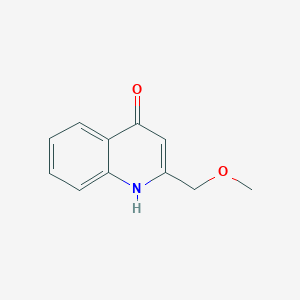




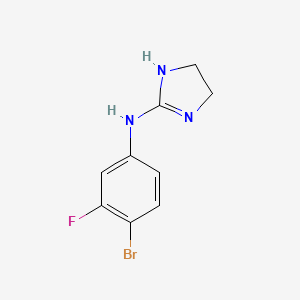
![1-[2-Hydroxy-3-(methylamino)propyl]cyclopropane-1-carbonitrile](/img/structure/B13196804.png)
![4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B13196806.png)
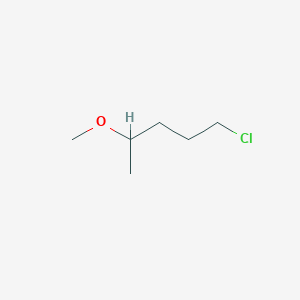
![3-[1-(Aminomethyl)cyclobutyl]piperidin-3-OL](/img/structure/B13196811.png)
